molecular formula C16H24O4 B1234736 (1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one CAS No. 83710-00-3

(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

Cat. No.: B1234736
CAS No.: 83710-00-3
M. Wt: 280.36 g/mol
InChI Key: KQNZDYYTLMIZCT-MBKTUJMASA-N
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Description

7-epi-Brefeldin A is a natural product found in Curvularia lunata with data available.

Scientific Research Applications

Total Synthesis and Stereochemistry

  • Total Synthesis of (+)-1893B : This research focused on the total synthesis of (+)-1893B, using a one-pot ring-opening/cross/ring-closing metathesis approach. It contributed to establishing the stereochemistry of the compound (Yasui et al., 2006).

Asymmetric Synthesis and Derivatives

  • Asymmetric Synthesis of Carba-hexopyranoses : A study focused on the total asymmetric synthesis of doubly branched carba-hexopyranoses and amino derivatives starting from the Diels-Alder adducts of maleic anhydride to furfuryl esters, showcasing the compound's versatility (Jotterand et al., 1999).

Cytotoxicity and Antitubercular Activity

  • Cytotoxic Epoxide Derivatives : A study on the synthesis and structure-activity relationship of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane revealed significant cytotoxicity in certain tissue culture assays (Anderson & Dewey, 1977).
  • Antitubercular Activity from Marine Sponge : Research on rare-class tricyclic diterpenes from the Caribbean sponge Svenzea flava showed strong growth inhibitors of Mycobacterium tuberculosis, highlighting the compound's potential in antitubercular applications (Avilés et al., 2013).

Enantiomerically Pure Compounds

  • Preparation of Enantiomerically Pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one : This research demonstrated the versatility of the compound as a chiral building block for terpenoids, eudesmanes, agarofurans, and norcarotenoids (Yu, 2005).

Bioassay Evaluation

  • Diterpenes from Kaempferia Marginata : The study isolated new diterpenes from Kaempferia marginata and evaluated them against a panel of bioassays, including antimalarial, antituberculous, and antifungal activity (Thongnest et al., 2005).

Molecular Structure and Configuration

  • Crystal Structure Characterization : Research on the crystal structure characterization of related compounds helped in understanding the molecular configuration and potential applications in material science and chemistry (Wu et al., 2015).

Properties

83710-00-3

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(1R,2R,3E,7S,11E,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

InChI

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13+,14+,15+/m0/s1

InChI Key

KQNZDYYTLMIZCT-MBKTUJMASA-N

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

20350-15-6

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 2
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 3
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 4
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 5
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 6
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

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